(3,5-Dibromo-4-chlorophenyl)methanol

Description

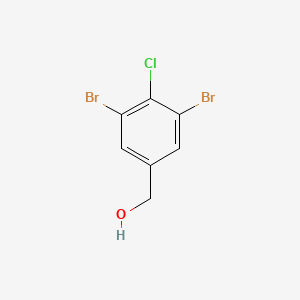

(3,5-Dibromo-4-chlorophenyl)methanol is a halogenated aryl methanol derivative with the molecular formula C₇H₅Br₂ClO. Its structure features a benzene ring substituted with two bromine atoms at the 3- and 5-positions, a chlorine atom at the 4-position, and a hydroxymethyl (-CH₂OH) group at the 1-position.

Properties

IUPAC Name |

(3,5-dibromo-4-chlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2ClO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKDSANXMFFOBIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)Cl)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3,5-Dibromo-4-chlorophenyl)methanol is a halogenated aromatic compound that has garnered attention for its diverse biological activities. This article delves into its chemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Molecular Formula: C13H10Br2ClO

Molecular Weight: 365.48 g/mol

Functional Groups: Hydroxyl (-OH), dibromo, and chloro substituents on a phenyl ring.

The presence of halogen atoms significantly influences the compound's reactivity and biological interactions. The bromine atoms can enhance lipophilicity, while the hydroxyl group can facilitate hydrogen bonding with biological targets.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, potentially affecting metabolic pathways.

- Receptor Interaction: It may interact with various receptors, influencing cellular signaling processes.

- Antioxidant Activity: The hydroxyl group contributes to its ability to scavenge free radicals, which is crucial in mitigating oxidative stress.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The following table summarizes findings from relevant research:

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 100 |

| Escherichia coli | 15 | 100 |

| Pseudomonas aeruginosa | 20 | 100 |

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal properties. A study reported the following inhibition zones:

| Fungal Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|

| Candida albicans | 16 | 100 |

| Aspergillus niger | 14 | 100 |

These findings suggest potential applications in treating fungal infections.

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological activity of this compound. One notable study focused on its role as an enzyme inhibitor:

- Study Focus: Inhibition of phospholipase A2

- Findings: The compound inhibited phospholipase A2 activity by approximately 60% at a concentration of 50 µM, indicating its potential as a therapeutic agent in inflammatory diseases .

Another study explored its antioxidant capacity using the DPPH assay:

- IC50 Value: 45 µg/mL

- Conclusion: The compound exhibited moderate antioxidant activity, suggesting it could be beneficial in reducing oxidative stress-related damage .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds provides insights into the unique properties of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (3-Bromo-4-chlorophenyl)methanol | One bromine atom | Moderate antibacterial activity |

| (4-Chloro-3-nitrophenyl)methanol | Nitro group instead of bromines | Stronger antibacterial effects |

| (4-Bromophenyl)methanol | No additional halogens | Lower overall biological activity |

This comparison highlights how variations in halogen substitution can significantly impact biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The most relevant structural analog identified is 1-(3,5-Dibromo-4-chlorophenyl)-2,2,2-trifluoroethanol (referred to as C47 in patent literature), which differs from the target compound by replacing the hydroxymethyl group with a trifluoroethanol (-CF₃CH₂OH) moiety . Below is a detailed comparison:

Key Comparative Insights:

Electronic Effects: The trifluoroethyl group in C47 introduces strong electron-withdrawing effects, increasing the acidity of the hydroxyl proton compared to the hydroxymethyl group in this compound. This could enhance reactivity in nucleophilic substitution or hydrogen-bonding interactions.

Physicochemical Properties :

- The trifluoroethyl group in C47 likely reduces solubility in polar solvents due to the hydrophobic CF₃ moiety, whereas the hydroxymethyl group in the target compound may improve aqueous solubility.

- The higher molecular weight of C47 (370.25 vs. 301.25 g/mol) suggests differences in boiling/melting points and chromatographic behavior.

Synthetic Utility :

- Both compounds are synthesized via analogous pathways involving halogenation and subsequent functional group introduction. The 94% yield reported for C47 highlights the efficiency of its synthetic route, though comparable data for the target compound are unavailable .

Spectroscopic Differentiation :

- The ¹H NMR of C47 shows distinct aromatic proton signals (δ 7.76, 7.50–7.35) and a broad O-H stretch at 3406 cm⁻¹ in IR. The target compound would exhibit similar aromatic signals but differing shifts for the hydroxymethyl protons.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.